molecular formula C9H6F3IO2 B12325610 2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid

2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B12325610
M. Wt: 330.04 g/mol
InChI Key: BWXHRPKBEKPIHY-UHFFFAOYSA-N
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Description

5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID: is an organic compound with the molecular formula C9H6F3IO2 and a molecular weight of 330.04 g/mol It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID typically involves the iodination of 2-(trifluoromethyl)phenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is unique due to the specific positioning of the iodine and trifluoromethyl groups, which can significantly influence its reactivity and biological activity. The presence of the iodine atom at the 5-position may enhance its ability to participate in halogen bonding, potentially leading to different biological effects compared to other similar compounds .

Properties

Molecular Formula

C9H6F3IO2

Molecular Weight

330.04 g/mol

IUPAC Name

2-[5-iodo-2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H6F3IO2/c10-9(11,12)7-2-1-6(13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

BWXHRPKBEKPIHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)O)C(F)(F)F

Origin of Product

United States

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